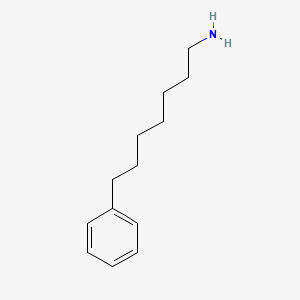
7-Phenylheptan-1-amine
Descripción general
Descripción
7-Phenylheptan-1-amine is a chemical compound with the molecular formula C13H21N . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of 7-Phenylheptan-1-amine involves several steps. One method involves the reaction of Fmoc-Asp (t-Bu)-OBn with HATU, HOBt, and DIPEA in CH2Cl2. The mixture is stirred at 0°C under nitrogen, then a solution of amine SI-6 dissolved in CH2Cl2 is added and the mixture is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of 7-Phenylheptan-1-amine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 35 bonds .Aplicaciones Científicas De Investigación
Organic Synthesis and Chiral Molecules : Bernhard et al. (1985) demonstrated the resolution of heptalenes using optically active primary or secondary amines, including 1-phenylethylamine, a compound similar to 7-Phenylheptan-1-amine. This study is significant in the context of developing chiral molecules and has implications in the synthesis of complex organic compounds (Bernhard et al., 1985).
Hydrogen Production and Electrocatalysis : Michael Stewart et al. (2013) researched Ni-based electrocatalysts for hydrogen production, involving seven-membered cyclic diphosphine ligands incorporating a single amine base. The study underscores the importance of amines in electrocatalysis and renewable energy production, potentially including derivatives like 7-Phenylheptan-1-amine (Stewart et al., 2013).
Molecular Motors and Chemical Engineering : Kelly et al. (2007) explored the synthesis of compound 7, containing an amino group, for unidirectional rotation in molecular motors. This research is crucial for the development of nanoscale devices and materials engineering, where 7-Phenylheptan-1-amine could play a role (Kelly et al., 2007).
Pharmacology and Drug Design : Kwatra et al. (1978) investigated N,N-dialkyl-3-phenylpropyn-2-amines for their biological action, showing relevance in pharmacological research and drug design. While this study is closely related to drug effects, it shows the broader context in which amines like 7-Phenylheptan-1-amine can be studied for therapeutic applications (Kwatra et al., 1978).
Biocatalyst Performance in Enzymology : Rodrigues et al. (2014) reviewed the amination of enzymes to improve biocatalyst performance. Amines, including compounds similar to 7-Phenylheptan-1-amine, are crucial for modifying enzyme surfaces for various applications in biotechnology and industrial processes (Rodrigues et al., 2014).
Biogenic Amines in Food Science : Research on biogenic amines in food, such as the work by Pinto et al. (2016), is significant in understanding food spoilage and quality. Amines similar to 7-Phenylheptan-1-amine are often studied for their role in food chemistry (Pinto et al., 2016).
Polymer Science and Drug Delivery : Zhu et al. (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, highlighting the role of amines in drug delivery systems and polymer science. This suggests the potential for 7-Phenylheptan-1-amine in similar applications (Zhu et al., 2001).
Safety and Hazards
The safety data sheet for 7-Phenylheptan-1-amine provides information on handling, storage, and disposal. It also includes precautionary statements such as “Obtain special instructions before use”, “Do not handle until all safety precautions have been read and understood”, and "Keep away from heat/sparks/open flames/hot surfaces" .
Propiedades
IUPAC Name |
7-phenylheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFFKDHHNGBVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylheptan-1-amine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


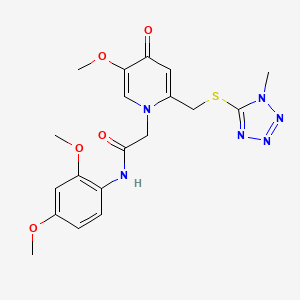
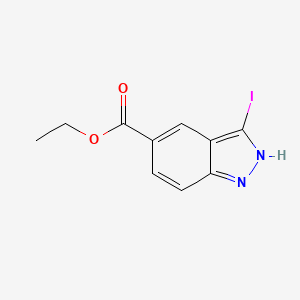
![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2591097.png)
![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)
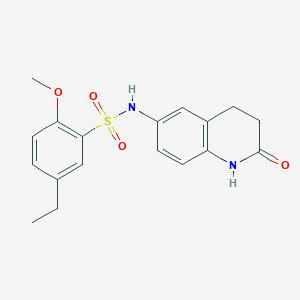
![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)
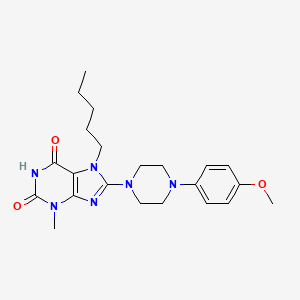


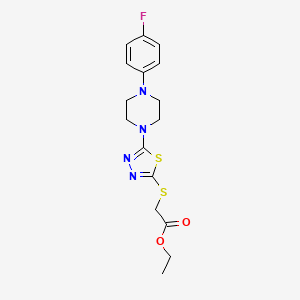
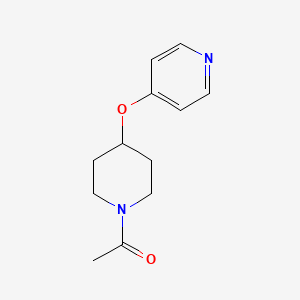
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)